Cas no 2165870-09-5 (trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione)

trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione structure
2165870-09-5 structure
商品名:trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione
CAS番号:2165870-09-5
MF:C7H15NO4S
メガワット:209.263301134109
CID:6452337

trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

    • trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione
    • Thiophene-3-ol, tetrahydro-4-[(2-methoxyethyl)amino]-, 1,1-dioxide, (3S,4S)-
    • インチ: 1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
    • InChIKey: MCKNDMCUGIAFNF-RNFRBKRXSA-N
    • ほほえんだ: C1S(=O)(=O)C[C@@H](NCCOC)[C@@H]1O

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • ふってん: 422.7±45.0 °C(Predicted)
  • 酸性度係数(pKa): 12.66±0.40(Predicted)

trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6545-5019-0.25g
trans-3-hydroxy-4-[(2-methoxyethyl)amino]-1lambda6-thiolane-1,1-dione
2165870-09-5 95%+
0.25g
$333.0 2023-09-06
Life Chemicals
F6545-5019-10g
trans-3-hydroxy-4-[(2-methoxyethyl)amino]-1lambda6-thiolane-1,1-dione
2165870-09-5 95%+
10g
$1715.0 2023-09-06
Life Chemicals
F6545-5019-5g
trans-3-hydroxy-4-[(2-methoxyethyl)amino]-1lambda6-thiolane-1,1-dione
2165870-09-5 95%+
5g
$1221.0 2023-09-06
Life Chemicals
F6545-5019-2.5g
trans-3-hydroxy-4-[(2-methoxyethyl)amino]-1lambda6-thiolane-1,1-dione
2165870-09-5 95%+
2.5g
$808.0 2023-09-06
Life Chemicals
F6545-5019-0.5g
trans-3-hydroxy-4-[(2-methoxyethyl)amino]-1lambda6-thiolane-1,1-dione
2165870-09-5 95%+
0.5g
$351.0 2023-09-06
Life Chemicals
F6545-5019-1g
trans-3-hydroxy-4-[(2-methoxyethyl)amino]-1lambda6-thiolane-1,1-dione
2165870-09-5 95%+
1g
$370.0 2023-09-06

trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione 関連文献

trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dioneに関する追加情報

Comprehensive Overview of trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione (CAS No. 2165870-09-5)

The compound trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione (CAS No. 2165870-09-5) is a sulfur-containing organic molecule with a unique structural framework. Its thiolane-1,1-dione core, combined with a hydroxy and methoxyethylamino substituent, makes it a subject of interest in pharmaceutical and material science research. This compound's stereochemistry (trans configuration) further enhances its potential applications in asymmetric synthesis and drug development.

In recent years, the demand for sulfur-based heterocycles like trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione has surged due to their role in designing bioactive molecules. Researchers are particularly intrigued by its potential as a building block for enzyme inhibitors and therapeutic agents. The presence of both hydrophilic (hydroxy and methoxyethyl) and hydrophobic (thiolane) moieties suggests possible applications in drug delivery systems.

The synthesis of CAS No. 2165870-09-5 often involves multi-step organic reactions, including oxidation, amination, and stereoselective reduction. Its 1lambda6-thiolane-1,1-dione structure is notable for its stability compared to traditional sulfones, making it valuable for high-performance materials. Recent studies have explored its use in polymeric matrices for ion-conductive membranes, aligning with the growing interest in energy storage technologies.

From a medicinal chemistry perspective, the trans-3-hydroxy configuration of this compound mimics natural sugar derivatives, raising questions about its potential in glycomimetics. This aligns with frequent searches for "sugar-like drug candidates" and "sulfone-based therapeutics" in scientific databases. Its methoxyethylamino side chain also invites comparisons to PEGylated compounds, a hot topic in bioconjugation strategies.

Analytical characterization of 2165870-09-5 typically employs NMR, HPLC-MS, and X-ray crystallography to confirm its stereochemical purity. The compound's logP and solubility profiles are frequently discussed in forums about lead optimization, reflecting industry needs for drug-like properties. Its thermal stability (up to 200°C in TGA studies) makes it relevant for material science applications where thermal resistance is crucial.

Environmental and green chemistry aspects of trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione synthesis are gaining attention. Researchers are investigating catalytic methods to reduce waste, responding to searches for "sustainable sulfur chemistry." The compound's biodegradability profile remains an active area of study, particularly for industrial applications requiring eco-friendly alternatives.

In computational chemistry, the molecular docking potential of this thiolane derivative is being explored against various biological targets. Its hydrogen-bonding capacity (from the hydroxy group) and conformational flexibility make it interesting for virtual screening campaigns. These investigations often appear in discussions about AI-assisted drug discovery, a trending topic in pharmaceutical R&D.

The patent landscape for CAS 2165870-09-5 reveals applications in electronic materials, particularly as additives for organic semiconductors. This connects with growing interest in flexible electronics and OLED technologies. Its sulfone group contributes to electron-withdrawing properties, a feature often searched in relation to charge transport materials.

Quality control protocols for trans-3-hydroxy-4-(2-methoxyethyl)amino-1lambda6-thiolane-1,1-dione emphasize chiral purity analysis, addressing industry concerns about stereoisomer contamination. The development of validated analytical methods for this compound is frequently documented in pharmacopeial forums, reflecting regulatory requirements for advanced intermediates.

Future research directions for this compound may explore its metabolite potential in biological systems, particularly the sulfone-to-sulfoxide conversion pathway. Such studies would address common queries about sulfur redox chemistry in drug metabolism. The compound's unique structure continues to inspire innovation across chemical biology, materials engineering, and catalysis fields.

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